N-(3-(3-methylisoxazol-5-yl)propyl)-4-(morpholinosulfonyl)benzamide
Description
“N-(3-(3-methylisoxazol-5-yl)propyl)-4-(morpholinosulfonyl)benzamide” is a synthetic small molecule characterized by a benzamide backbone substituted with a morpholinosulfonyl group at the 4-position and a 3-methylisoxazole-propanamide side chain at the N-position.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-14-13-16(26-20-14)3-2-8-19-18(22)15-4-6-17(7-5-15)27(23,24)21-9-11-25-12-10-21/h4-7,13H,2-3,8-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEDMGAQMMDGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the 3-methylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The propyl chain is then introduced via alkylation reactions. The morpholinosulfonyl group is added through sulfonylation reactions, and finally, the benzamide core is formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study various biological processes, given its structural complexity.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(3-(3-methylisoxazol-5-yl)propyl)-4-(morpholinosulfonyl)benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules reported in Pharmacopeial Forum (2017), which feature thiazole rings, ureido linkages, and complex heterocyclic systems. Key comparisons include:
Structural Differences
Heterocyclic Core: The target compound employs a 3-methylisoxazole ring, which is less basic than the thiazole rings found in compounds like “(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate” .
Key Substituents: The morpholinosulfonyl group in the target compound contrasts with ureido or thiazolylmethyl groups in analogs such as “(S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanamide” . Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while ureido groups may facilitate hydrogen bonding in protease interactions.
Lipophilicity: The isopropylthiazolyl substituents in compounds like “(S)-Isobutyl 2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanoate” increase lipophilicity compared to the target’s methylisoxazole-propyl chain, suggesting differences in membrane permeability and metabolic clearance.
Data Tables
| Compound Name (Abbreviated) | Heterocyclic Core | Key Substituents | Molecular Weight (g/mol)* | Predicted Solubility | Hypothesized Target |
|---|---|---|---|---|---|
| Target Compound | Isoxazole | Morpholinosulfonyl, Methylisoxazole | ~400 | Moderate | Carbonic anhydrase/Enzyme X |
| Thiazol-5-ylmethyl Oxazolidine Carboxylate | Thiazole | Ureido, Benzyl, Isopropyl | ~600 | Low | Protease (e.g., HIV-1) |
| Isobutyl Ureido Thiazole Derivative | Thiazole | Isopropylthiazolyl, Ureido | ~550 | Low | Kinase/Protease |
*Molecular weights are approximate and based on structural analysis.
Detailed Research Findings
Sulfonamide vs. Ureido Pharmacophores: The target’s morpholinosulfonyl group may confer selective binding to sulfonamide-dependent enzymes like carbonic anhydrase IX, a cancer-associated isoform . In contrast, ureido-containing analogs (e.g., compounds in ) are structurally akin to HIV-1 protease inhibitors (e.g., Atazanavir), where urea groups mimic peptide bonds.
Thiazole-containing compounds, however, may exhibit stronger π-π stacking with aromatic residues in kinase ATP pockets.
Solubility and Bioavailability: The morpholino group in the target compound likely enhances aqueous solubility relative to the highly lipophilic isopropylthiazole derivatives , aligning with trends observed in sulfonamide drugs like Celecoxib.
Biological Activity
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the coupling of a morpholino sulfonamide with a 3-methylisoxazole derivative. The structural formula can be represented as follows:
This compound features a morpholino group, which is known for enhancing solubility and bioavailability, along with a sulfonamide moiety that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth. The morpholino sulfonamide structure has been associated with inhibition of various cancer cell lines by interfering with cellular signaling pathways.
Key Mechanisms:
- VEGFR Inhibition : Similar compounds have shown inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for tumor angiogenesis .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells, as evidenced by studies demonstrating increased apoptotic rates in treated cell lines compared to controls .
Biological Activity Data
The following table summarizes the biological activity data for this compound based on available studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 1.48 - 47.02 | VEGFR Inhibition | |
| NCI-H23 (Lung Cancer) | 0.49 - 68.9 | Apoptosis Induction | |
| MIA PaCa-2 (Pancreatic Cancer) | <10 | OXPHOS Inhibition |
Case Studies and Research Findings
- In Vitro Assessment : A study evaluated the antiproliferative effects of related compounds on A549 and NCI-H23 cell lines, revealing significant inhibition at low micromolar concentrations. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics .
- Mechanistic Studies : Further investigations into the mechanism revealed that compounds similar to this compound induce apoptosis through mitochondrial pathways, leading to increased caspase activation in treated cells .
- In Vivo Efficacy : Preliminary animal studies indicated that compounds with similar structures showed good tolerability and efficacy in xenograft models of pancreatic cancer, suggesting potential for clinical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
